2-(4-Formyl-1H-imidazol-1-yl)acetic acid
Overview
Description
2-(4-Formyl-1H-imidazol-1-yl)acetic acid: is a heterocyclic organic compound featuring an imidazole ring substituted with a formyl group at the 4-position and an acetic acid moiety at the 2-position
Mechanism of Action
Mode of Action
It is known that imidazole derivatives can interact with various biological targets .
Biochemical Pathways
Imidazole derivatives have been found to influence various biochemical processes .
Result of Action
Imidazole derivatives have been found to exhibit various biological activities .
Biochemical Analysis
Biochemical Properties
It is known that this compound interacts with various enzymes, proteins, and other biomolecules
Cellular Effects
It is known that this compound can influence cell function It may impact cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Formyl-1H-imidazol-1-yl)acetic acid typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of appropriate precursors such as glyoxal, formaldehyde, and ammonia or primary amines.
Acetic Acid Substitution: The acetic acid moiety can be introduced via alkylation of the imidazole ring with a suitable acetic acid derivative, such as bromoacetic acid, under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Catalysts and continuous flow reactors might be employed to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The hydrogen atoms on the imidazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Nitration with nitric acid (HNO3) and sulfuric acid (H2SO4); halogenation with halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: 2-(4-Carboxy-1H-imidazol-1-yl)acetic acid.
Reduction: 2-(4-Hydroxymethyl-1H-imidazol-1-yl)acetic acid.
Substitution: Various substituted imidazole derivatives depending on the substituent introduced.
Scientific Research Applications
Chemistry
In chemistry, 2-(4-Formyl-1H-imidazol-1-yl)acetic acid is used as a building block for the synthesis of more complex molecules. Its reactive formyl group allows for further functionalization, making it valuable in organic synthesis.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore in drug design. The imidazole ring is a common motif in many bioactive molecules, and modifications at the formyl and acetic acid positions can lead to compounds with diverse biological activities, such as antimicrobial, antifungal, and anticancer properties.
Industry
In the industrial sector, derivatives of this compound are explored for their use in materials science, including the development of novel polymers and catalysts.
Comparison with Similar Compounds
Similar Compounds
2-(1H-Imidazol-1-yl)acetic acid: Lacks the formyl group, making it less reactive in certain chemical transformations.
4-Formylimidazole: Lacks the acetic acid moiety, limiting its solubility and potential for further functionalization.
Histidine: An amino acid with an imidazole side chain, but with different biological roles and reactivity.
Uniqueness
2-(4-Formyl-1H-imidazol-1-yl)acetic acid is unique due to the presence of both a formyl group and an acetic acid moiety, which confer distinct chemical reactivity and biological activity. This dual functionality allows for versatile applications in various fields, distinguishing it from other imidazole derivatives.
Properties
IUPAC Name |
2-(4-formylimidazol-1-yl)acetic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O3/c9-3-5-1-8(4-7-5)2-6(10)11/h1,3-4H,2H2,(H,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCCISDPUPNBLOF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CN1CC(=O)O)C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201287350 | |
Record name | 1H-Imidazole-1-acetic acid, 4-formyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201287350 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1303968-40-2, 1303968-26-4 | |
Record name | 1H-Imidazole-1-acetic acid, 4-formyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1303968-40-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Imidazole-1-acetic acid, 4-formyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201287350 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(4-formyl-1H-imidazol-1-yl)acetic acid hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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